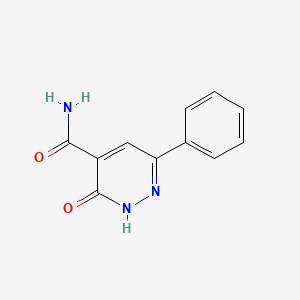

3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamide

Vue d'ensemble

Description

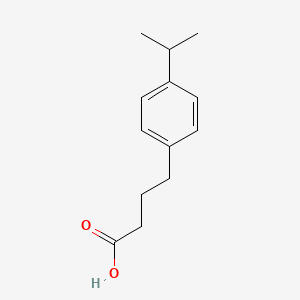

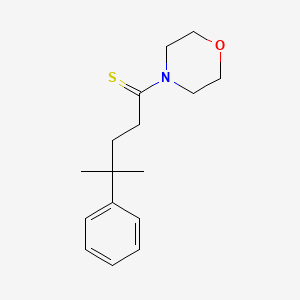

“3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamide” is a compound with the molecular formula C11H9N3O2 . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a phenyl group and a carboxamide group .Applications De Recherche Scientifique

Anticancer Properties

Several studies have explored the anticancer potential of compounds related to 3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamide. For instance, Liu et al. (2020) synthesized and evaluated a series of phenoxypyridine derivatives, including compounds similar to this compound, for their inhibitory activities against c-Met kinase. These compounds showed moderate to good antitumor activities against various cancer cell lines, indicating potential for cancer treatment (Liu et al., 2020).

Synthesis and Characterization

The synthesis and structural characterization of derivatives of this compound have been a focus of research. Mishra et al. (2010) reported the synthesis of 6-oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide, providing detailed insights into its chemical structure based on various spectroscopic techniques (Mishra et al., 2010).

Antimicrobial Activity

Compounds structurally related to this compound have been evaluated for their antimicrobial properties. Othman and Hussein (2020) synthesized and tested various pyridazine derivatives for their antibacterial and antifungal activities. Their findings suggest that these compounds could be effective in combating microbial infections (Othman & Hussein, 2020).

Miscellaneous Applications

Further research has explored diverse applications of related compounds. For instance, Gein et al. (2019) synthesized pyrazole carboxamide derivatives, demonstrating their potential for analgesic, anti-inflammatory, and antimicrobial activities. This broadens the scope of applications for compounds within this chemical family (Gein et al., 2019).

Mécanisme D'action

Target of Action

The primary target of 3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamide is the Aryl Hydrocarbon Receptor (AHR) . AHR is a ligand-activated transcription factor, belonging to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family .

Mode of Action

The compound interacts with the AHR, which is located in the cytosol .

Biochemical Pathways

The compound’s interaction with AHR affects various biochemical pathways. One key pathway is the metabolism of tryptophan. The enzymes indoleamine-2,3-dioxygenases 1 and 2 (IDO1/IDO2) and tryptophan-2,3-dioxygenase 2 (TDO2) are responsible for catalysing the first and rate-limiting step of tryptophan metabolism .

Pharmacokinetics

The compound has a molecular weight of 21521 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of the compound’s action are complex and multifaceted. It has been suggested that the compound may have potential therapeutic applications in the treatment or prophylaxis of diseases, particularly cancer or conditions with dysregulated immune responses . In one study, a similar compound decreased the release of TNF-α and IL-6 in mouse and human cells through the NF-κB/MAPK pathway .

Analyse Biochimique

Biochemical Properties

3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as indoleamine 2,3-dioxygenase (IDO), which is involved in the catabolism of tryptophan. Additionally, this compound interacts with proteins involved in the NF-κB/MAPK signaling pathways, thereby influencing inflammatory responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can decrease the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in both mouse and human cells . By modulating these cytokines, this compound can potentially reduce inflammation and improve immune responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of IDO, which leads to a decrease in tryptophan catabolism and an increase in tryptophan levels . This inhibition can suppress tumor growth and enhance anti-tumor immune responses. Additionally, this compound binds to proteins in the NF-κB/MAPK pathways, thereby inhibiting the activation of these pathways and reducing the production of pro-inflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, with minimal degradation over time . Long-term studies have indicated that this compound can maintain its inhibitory effects on IDO and the NF-κB/MAPK pathways, leading to sustained anti-inflammatory and anti-tumor activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit IDO and reduce inflammation without causing significant adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as IDO. By inhibiting IDO, this compound affects the tryptophan catabolism pathway, leading to increased levels of tryptophan and its metabolites . Additionally, this compound can influence the NF-κB/MAPK pathways, thereby affecting the production of various metabolites involved in inflammation and immune responses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound has been shown to accumulate in tissues with high metabolic activity, such as the liver and kidneys . The interaction with transporters and binding proteins ensures its effective distribution to target sites, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been observed to localize primarily in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic and signaling pathways . Additionally, post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes.

Propriétés

IUPAC Name |

6-oxo-3-phenyl-1H-pyridazine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c12-10(15)8-6-9(13-14-11(8)16)7-4-2-1-3-5-7/h1-6H,(H2,12,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHJGWMXKBMNTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=O)C(=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363073 | |

| Record name | 4D-083 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87769-56-0 | |

| Record name | 4D-083 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B3060721.png)

![6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline](/img/structure/B3060722.png)

![2-[4-(4-Methoxyphenyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3060728.png)

![3-[6-(1-Hydroxyethyl)-18-[(2-hydroxyphenyl)methyl]-3-methyl-12-nonyl-2,5,8,14,17,20,23-heptaoxo-15-propan-2-yl-13-oxa-1,4,7,16,19,22-hexazabicyclo[22.3.0]heptacosan-21-yl]propanamide](/img/structure/B3060735.png)